molecular formula C16H13ClN2O3S3 B2919291 3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 868676-02-2

3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2919291
CAS No.: 868676-02-2
M. Wt: 412.92
InChI Key: RZRSHOHPLJKJAQ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a bi-heterocyclic hybrid compound featuring a propanamide core linked to a benzenesulfonyl group and a 4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl moiety. This structure combines sulfonyl and thiazole functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S3/c17-14-7-6-13(24-14)12-10-23-16(18-12)19-15(20)8-9-25(21,22)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRSHOHPLJKJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Chlorothiophene Group: The chlorothiophene moiety can be introduced through a halogenation reaction, where thiophene is treated with a chlorinating agent such as sulfuryl chloride.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is typically introduced via a sulfonylation reaction, where benzene is treated with sulfur trioxide or chlorosulfonic acid.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker, which can be achieved through an amidation reaction between the thiazole derivative and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, potentially converting them to amines or thiols, respectively.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the chlorothiophene ring can produce a variety of substituted thiophenes.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites or for use in drug discovery efforts.

Medicine

Medically, this compound may have potential as a therapeutic agent. Its structural components suggest it could interact with various biological targets, making it a candidate for further investigation in the treatment of diseases such as cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure could also make it useful in the design of sensors or other analytical tools.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzenesulfonyl group could engage in hydrogen bonding or electrostatic interactions, while the thiazole and chlorothiophene rings could participate in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with several derivatives documented in the evidence:

Compound Name Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Activity/Notes Reference
3-(Benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide Phenyl (thiazole), benzenesulfonyl (propanamide) C₁₈H₁₆N₂O₃S₂ 372.46 Not reported Physicochemical data reported
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) 5-Methylthiazole, phenyl-oxadiazole sulfanyl C₁₅H₁₄N₄O₂S₂ 370.48 117–118 Alkaline phosphatase tested
3-[(4-Chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide 4-Fluorophenyl (thiazole), 4-chlorophenyl sulfanyl C₁₈H₁₄ClFN₂OS₂ 392.89 Not reported Structural analog with halogen substituents
3-(Benzylsulfonyl)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide Benzylsulfonyl, 1-ethylpropyl-thiadiazole C₁₆H₂₂N₄O₃S₂ 398.50 Not reported Sulfonyl-thiadiazole hybrid
3-(1-(4-Chlorobenzoyl)-5-methoxyindol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)propanamide (58) 5-Chlorothiophene sulfonyl, chlorobenzoyl-indole C₂₄H₁₈Cl₂N₂O₅S₂ 573.44 Not reported Anti-inflammatory analog

Physicochemical Properties

  • Melting Points : Compounds with bulkier substituents (e.g., nitro groups in 8h) exhibit higher melting points (158–159°C) due to enhanced intermolecular interactions . The target compound’s 5-chlorothiophene group may similarly increase rigidity and melting point compared to phenyl analogs.
  • Solubility : Sulfonyl groups (as in the target compound) generally reduce solubility in aqueous media compared to sulfanyl or oxadiazole derivatives .

Biological Activity

3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzenesulfonamide moiety and a thiazole ring, which are known for their diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClN3O2S2. Its structure includes:

  • A benzenesulfonyl group, which is often associated with antibacterial properties.
  • A thiazole ring that may contribute to the compound's ability to interact with various biological targets.

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. The presence of the sulfonamide group suggests potential inhibition of bacterial dihydropteroate synthase, a target for many sulfonamide antibiotics. Additionally, the thiazole moiety may enhance binding affinity to biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of benzenesulfonamide derivatives against various bacteria:

  • E. coli : MIC values around 6.72 mg/mL.
  • S. aureus : MIC values around 6.63 mg/mL.
    These results suggest that derivatives of this compound could be effective against common pathogens, including resistant strains .

Anti-inflammatory Activity

In addition to antimicrobial effects, the compound may also possess anti-inflammatory properties. Studies on related sulfonamide compounds have shown significant inhibition of carrageenan-induced edema in animal models, indicating potential therapeutic applications in treating inflammatory conditions .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Compounds derived from benzenesulfonamides showed MIC values indicating effectiveness against E. coli and S. aureus.
Anti-inflammatory Assessment Sulfonamides demonstrated up to 94% inhibition of edema in rat models.
Structural Analysis The unique combination of thiazole and sulfonamide groups enhances the biological activity profile.

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are crucial for monitoring reaction progress and confirming product identity.

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